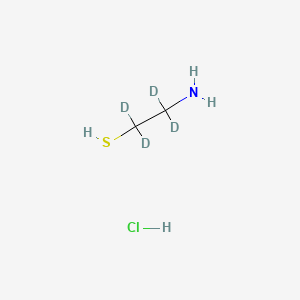

Cysteamine-d4 Hydrochloride

Beschreibung

Eigenschaften

IUPAC Name |

2-amino-1,1,2,2-tetradeuterioethanethiol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H7NS.ClH/c3-1-2-4;/h4H,1-3H2;1H/i1D2,2D2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGMADIBCHLQMIP-PBCJVBLFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CS)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])S)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H8ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

117.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Precision Synthesis of 2-Aminoethanethiol-1,1,2,2-d4 Hydrochloride (Cysteamine-d4 HCl)

Executive Summary

This technical guide details the laboratory-scale synthesis of Cysteamine-d4 Hydrochloride (CAS: 1032901-20-6), a critical isotopologue used as an internal standard in mass spectrometry and a probe for kinetic isotope effect (KIE) studies in cystinosis therapies.[1]

While industrial synthesis of cysteamine often utilizes the 2-aminoethyl sulfate (Bunte salt) or aziridine routes, this guide prioritizes the Thiourea Method via 2-Chloroethylamine-d4 .[1] This pathway is selected for its high isotopic fidelity, avoidance of gaseous aziridine (highly toxic), and superior yield on the gram-scale typical of stable isotope synthesis.[1]

Target Molecule:

-

Chemical Formula:

[1] -

Molecular Weight: 117.61 g/mol (vs. 113.61 g/mol for native)[1]

-

Isotopic Target: Carbon-backbone deuteration (

). Note: Thiol (

Part 1: Strategic Rationale & Synthetic Architecture

Why the Thiourea Route?

In the synthesis of deuterated small molecules, reagent availability and isotopic conservation are paramount.[1]

-

Starting Material Availability: Ethanolamine-1,1,2,2-d4 is commercially available and relatively inexpensive compared to deuterated aziridines.[1]

-

Atom Economy: The thiourea method avoids the formation of complex cyclic byproducts (like thiazolines) that require harsh acidic hydrolysis, which can degrade isotopic purity via exchange mechanisms under extreme conditions.

-

Purification: The intermediate isothiouronium salt crystallizes well, acting as a purification checkpoint before the final hydrolysis to the sensitive thiol.

Reaction Pathway Diagram[2]

Caption: The three-stage conversion of Ethanolamine-d4 to Cysteamine-d4 HCl via the Isothiouronium intermediate.

Part 2: Detailed Experimental Protocol

Reagents & Materials

| Reagent | Equiv.[2][3][4][5][6][7] | Role | Precaution |

| Ethanolamine-1,1,2,2-d4 | 1.0 | Starting Material | Hygroscopic; store in desiccator.[1] |

| Thionyl Chloride ( | 1.2 | Chlorinating Agent | Corrosive; releases HCl/ |

| Thiourea | 1.1 | Sulfur Source | Toxic if swallowed. |

| Sodium Hydroxide (NaOH) | 2.5 | Hydrolysis Base | Exothermic dissolution. |

| Hydrochloric Acid (6N) | Excess | Salt Formation | Corrosive. |

| Isopropanol/Ethanol | Solvent | Recrystallization | Flammable. |

Step 1: Synthesis of 2-Chloroethylamine-d4 Hydrochloride

Objective: Convert the hydroxyl group to a chloride leaving group.

-

Setup: Equip a 250 mL 3-neck round-bottom flask (RBF) with a magnetic stir bar, a pressure-equalizing addition funnel, and a reflux condenser connected to a caustic scrubber (NaOH trap) to neutralize

and HCl gases. -

Solvation: Dissolve Ethanolamine-d4 (5.0 g, 76 mmol) in dry chloroform (

, 50 mL). Cool the solution to 0°C in an ice bath. -

Addition: Add Thionyl Chloride (10.8 g, 6.6 mL, 91 mmol) dropwise over 30 minutes. Caution: Reaction is exothermic and evolves gas.[1]

-

Reflux: Once addition is complete, remove the ice bath and heat the mixture to reflux (approx. 65°C) for 4 hours. The solution should turn from clear to slightly yellow.

-

Isolation: Evaporate the solvent and excess thionyl chloride under reduced pressure (rotary evaporator).

-

Purification (Optional): The resulting solid is 2-Chloroethylamine-d4 HCl. It can be washed with cold ether to remove impurities or used directly in Step 2.

Step 2: Formation of S-(2-Aminoethyl-d4)isothiouronium Dihydrochloride

Objective: Displace the chloride with thiourea to form the stable C-S bond.[1]

-

Reaction: Dissolve the crude 2-Chloroethylamine-d4 HCl from Step 1 in anhydrous ethanol (40 mL).

-

Addition: Add Thiourea (6.4 g, 84 mmol).

-

Reflux: Heat the mixture to reflux for 6–8 hours.

-

Crystallization: Cool the reaction mixture to room temperature, then place in a freezer (-20°C) overnight. The isothiouronium salt should precipitate as a white crystalline solid.

-

Filtration: Filter the crystals and wash with cold ethanol. Dry under vacuum.[8][6]

Step 3: Hydrolysis to Cysteamine-d4 HCl

Objective: Cleave the urea moiety to release the free thiol, then acidify.[1]

Critical Control Point: This step is highly susceptible to oxidation. All water must be degassed (sparged with

-

Hydrolysis: Dissolve the isothiouronium salt in degassed 5N NaOH (30 mL). Heat to reflux under a nitrogen atmosphere for 2 hours.

-

Observation: Ammonia/Urea byproducts may be generated.[5]

-

-

Acidification: Cool the solution to 0°C under nitrogen. Carefully acidify to pH ~2 using 6N HCl.

-

Concentration: Evaporate the water under reduced pressure (keep bath temperature <50°C to prevent degradation). The residue will contain the product and NaCl.

-

Extraction: Extract the residue with hot isopropanol (3 x 50 mL). NaCl is insoluble in isopropanol, while Cysteamine HCl is soluble.[1]

-

Final Isolation: Combine the isopropanol extracts and concentrate to ~20 mL. Add diethyl ether until the solution becomes turbid. Cool to 4°C to crystallize the final product.

-

Drying: Dry the white needles in a vacuum desiccator over

.

Part 3: Characterization & Quality Control

Analytical Parameters

| Test | Method | Expected Result (Cysteamine-d4 HCl) |

| Appearance | Visual | White, crystalline hygroscopic powder.[1] |

| Melting Point | Capillary | 95–98°C (Consistent with non-deuterated standard). |

| 400 MHz, | Absence of signals at | |

| MS (ESI+) | Direct Infusion | |

| Purity | HPLC-ELSD/UV | >98%.[1][9][10][11] Major impurity: Cystamine-d8 (Disulfide dimer). |

Oxidation Management (Disulfide Impurity)

Cysteamine readily oxidizes to Cystamine (

-

Detection: Cystamine appears as a distinct impurity in HPLC.

-

Remediation: If disulfide content >2%, dissolve product in water, add Dithiothreitol (DTT) (0.1 eq) or TCEP to reduce the disulfide back to the thiol, then re-precipitate.[1]

Workflow Logic Diagram

Caption: Operational workflow for the critical hydrolysis and isolation phase.

References

-

BenchChem. (2025).[8][3] Synthesis of 2-(2-Aminoethylamino)ethanethiol and Cysteamine Hydrochloride Protocols. Retrieved from

-

Asian Journal of Chemistry. (2010). Synthesis of Cysteamine Hydrochloride by High Pressure Acidolysis of 2-Mercaptothiazoline. Asian J. Chem. 22(3), 2251-2256.[1] Retrieved from

-

European Patent Office. (2021). Method for the purification of cysteamine. EP 3842418 A1. Retrieved from

-

Pharmaffiliates. (2024). 2-Aminoethan-1,1,2,2-d4-ol Product Data. Retrieved from

-

Organic Syntheses. (2010). One-Pot Preparation of Cyclic Amines from Amino Alcohols. Org. Synth. 2010, 87, 161.[1] Retrieved from

Sources

- 1. CN101225063A - Method for preparing cysteamine hydrochloride by alkali hydrolysis - Google Patents [patents.google.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Challenges for cysteamine stabilization, quantification, and biological effects improvement - PMC [pmc.ncbi.nlm.nih.gov]

- 5. US5256362A - Method for production of granular cysteamine hydrochloride - Google Patents [patents.google.com]

- 6. data.epo.org [data.epo.org]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. semanticscholar.org [semanticscholar.org]

- 10. asianpubs.org [asianpubs.org]

- 11. asianpubs.org [asianpubs.org]

An In-Depth Technical Guide to the Solubility of Cysteamine-d4 Hydrochloride

This guide provides a comprehensive overview of the solubility characteristics of Cysteamine-d4 Hydrochloride (CAS: 1219805-04-5), a deuterated isotopic analog of Cysteamine Hydrochloride. Designed for researchers, scientists, and professionals in drug development, this document synthesizes available data with practical, field-proven methodologies to ensure the reliable preparation and application of Cysteamine-d4 Hydrochloride solutions.

Introduction: The Significance of Cysteamine-d4 Hydrochloride

Cysteamine-d4 Hydrochloride is the deuterated form of Cysteamine Hydrochloride, a well-established aminothiol compound. It is primarily utilized as an internal standard in mass spectrometry-based quantitative analyses, such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), for the accurate measurement of cysteamine in biological matrices[1][2]. The incorporation of four deuterium atoms provides a distinct mass shift, enabling clear differentiation from the endogenous, non-labeled cysteamine without significantly altering its chemical properties.

Cysteamine itself is a crucial therapeutic agent for nephropathic cystinosis, a rare genetic disorder, and is also investigated for its antioxidant and radioprotective properties[3]. Given the critical role of Cysteamine-d4 Hydrochloride as an internal standard, a thorough understanding of its solubility is paramount for the preparation of accurate stock solutions and calibration standards, which directly impacts the precision and reliability of bioanalytical methods.

Physicochemical Properties of Cysteamine-d4 Hydrochloride

A foundational understanding of the physicochemical properties of Cysteamine-d4 Hydrochloride is essential for its effective use.

| Property | Value | Source(s) |

| Chemical Formula | C₂H₃D₄NS · HCl | [1] |

| Molecular Weight | 117.63 g/mol | [4] |

| CAS Number | 1219805-04-5 | [1][4] |

| Appearance | White to off-white solid | [5] |

| Purity | ≥98% | [6] |

| Storage Temperature | 2-8°C | [6] |

Solubility Profile of Cysteamine-d4 Hydrochloride

Direct quantitative solubility data for Cysteamine-d4 Hydrochloride is not extensively published. However, based on vendor-supplied information and the well-documented properties of its non-deuterated analog, a reliable solubility profile can be established.

Qualitative Solubility Data

Several suppliers of Cysteamine-d4 Hydrochloride provide qualitative solubility information.

| Solvent | Solubility | Source(s) |

| DMSO | Slightly soluble | [1][2] |

| Methanol | Slightly soluble | [1][2] |

| Water | Expected to be soluble | [5] |

| Ethanol | Expected to be soluble | [5] |

Quantitative Solubility of Non-Deuterated Cysteamine Hydrochloride (Proxy Data)

The solubility of the non-deuterated form, Cysteamine Hydrochloride (CAS: 156-57-0), serves as an excellent proxy for estimating the solubility of its deuterated counterpart.

| Solvent | Concentration | Source(s) |

| Water | 50 mg/mL | |

| Water | 23 mg/mL | [7] |

| PBS (pH 7.2) | ~10 mg/mL | [8][9] |

| DMSO | ~5 mg/mL | [8][9] |

| Ethanol | 23 mg/mL | [7] |

The Impact of Deuteration on Solubility

The substitution of hydrogen with deuterium can subtly influence a molecule's physicochemical properties, including solubility. While the kinetic isotope effect, which affects metabolic stability, is the most cited consequence of deuteration, changes in properties like lipophilicity and crystal lattice energy can also occur[10][11][12][]. Some studies have reported a slight increase in the aqueous solubility of deuterated compounds compared to their protium analogs[10]. This is attributed to minor differences in intermolecular interactions, such as hydrogen bonding, in the solid state and in solution. Therefore, it is reasonable to expect that the solubility of Cysteamine-d4 Hydrochloride will be very similar to, and possibly slightly greater than, that of Cysteamine Hydrochloride.

Experimental Determination of Solubility

For precise and application-specific solubility data, experimental determination is recommended. The "shake-flask" method is the gold standard for determining thermodynamic solubility and is highly recommended for generating accurate data for your specific buffer systems and experimental conditions[14][15].

Thermodynamic Solubility Determination: A Step-by-Step Protocol

This protocol outlines the shake-flask method for determining the equilibrium solubility of Cysteamine-d4 Hydrochloride.

Materials:

-

Cysteamine-d4 Hydrochloride solid

-

Solvent of interest (e.g., ultrapure water, PBS pH 7.4)

-

Vials with screw caps

-

Orbital shaker or rotator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF)

-

Analytical balance

-

HPLC or LC-MS/MS system for quantification

Procedure:

-

Preparation: Add an excess amount of Cysteamine-d4 Hydrochloride solid to a vial. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Solvent Addition: Add a known volume of the desired solvent to the vial.

-

Equilibration: Tightly cap the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to allow the system to reach equilibrium.

-

Phase Separation: After equilibration, centrifuge the vial at high speed to pellet the excess solid.

-

Sample Collection: Carefully collect an aliquot of the supernatant, ensuring no solid particles are disturbed.

-

Filtration: Filter the collected supernatant through a syringe filter to remove any remaining micro-particulates.

-

Quantification: Prepare a series of dilutions of the filtrate and a standard curve of Cysteamine-d4 Hydrochloride of known concentrations. Analyze these samples using a validated HPLC-UV or LC-MS/MS method to determine the concentration of the dissolved compound in the filtrate. This concentration represents the thermodynamic solubility.

Preparation of Stock and Working Solutions

Accurate preparation of stock and working solutions is fundamental for reliable experimental outcomes.

Protocol for Preparing a 1 mg/mL Stock Solution in an Aqueous Buffer

Materials:

-

Cysteamine-d4 Hydrochloride

-

Aqueous buffer (e.g., PBS, pH 7.4)

-

Calibrated analytical balance

-

Volumetric flask

-

Vortex mixer and/or sonicator

Procedure:

-

Weighing: Accurately weigh a precise amount of Cysteamine-d4 Hydrochloride (e.g., 1 mg).

-

Dissolution: Transfer the weighed solid to a volumetric flask. Add a portion of the aqueous buffer (approximately half of the final volume).

-

Mixing: Vortex the solution to facilitate dissolution. If needed, sonicate briefly to ensure complete dissolution.

-

Final Volume: Once the solid is fully dissolved, add the aqueous buffer to the final volume mark on the volumetric flask.

-

Homogenization: Invert the flask several times to ensure a homogenous solution.

-

Storage: Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. For aqueous solutions, it is often recommended to use them within a short period, as the stability of cysteamine in solution can be limited[8].

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. Cysteamine-d4 (hydrochloride) | CAS 1219805-04-5 | Cayman Chemical | Biomol.com [biomol.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Cysteamine-d4 Hydrochloride | CAS 1219805-04-5 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 5. Cysteamine-d4 hydrochloride (2-Aminoethanethiol-d4 hydrochloride; 2-Mercaptoethylamine-d4 hydrochloride) | Apoptosis | 1219805-04-5 | Invivochem [invivochem.com]

- 6. Cysteamine-d4 (hydrochloride) | 1219805-04-5 [sigmaaldrich.com]

- 7. selleckchem.com [selleckchem.com]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. caymanchem.com [caymanchem.com]

- 10. Impact of multiple H/D replacements on the physicochemical properties of flurbiprofen - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 14. dissolutiontech.com [dissolutiontech.com]

- 15. Thermodynamic solubility | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]

An In-depth Technical Guide to the Biological Properties and Applications of Cysteamine-d4 Hydrochloride

Introduction: Beyond the Label—Understanding Cysteamine-d4 Hydrochloride

Cysteamine-d4 Hydrochloride is the stable isotope-labeled (SIL) analogue of Cysteamine Hydrochloride, a compound of significant therapeutic interest. In this molecule, four hydrogen atoms on the ethanethiol backbone have been replaced with deuterium.[1][2] While this substitution renders it an indispensable tool for analytical chemistry, particularly in mass spectrometry, its biological properties are fundamentally anchored to those of its non-deuterated parent. This guide provides a comprehensive exploration of the biological landscape of cysteamine, elucidates the profound impact of deuterium substitution from a pharmacological perspective, and details the primary, validated application of Cysteamine-d4 Hydrochloride in a research setting. We will dissect the mechanisms of action, the pharmacokinetic rationale for isotopic labeling, and provide actionable experimental protocols for its use.

Part 1: The Biological Profile of the Parent Compound: Cysteamine

To comprehend the function of Cysteamine-d4 Hydrochloride, one must first master the biological activities of cysteamine. Cysteamine is a naturally occurring aminothiol, a metabolic product of pantetheine, that exhibits a diverse range of biological effects.[3][4]

Primary Mechanism of Action: Lysosomal Cystine Depletion in Cystinosis

The most well-established therapeutic use of cysteamine is in the management of cystinosis, a rare autosomal recessive lysosomal storage disorder.[5] The disease is characterized by a defect in the lysosomal cystine transporter, cystinosin, leading to the accumulation and crystallization of cystine within lysosomes, which causes widespread cellular damage and organ failure.[4][6]

Cysteamine effectively bypasses this genetic defect. It readily enters the lysosome where its thiol group chemically reduces the disulfide bond in cystine. This reaction forms cysteine and a mixed disulfide of cysteine-cysteamine.[7][8][9] Both of these smaller, soluble compounds can then be exported from the lysosome by functioning transporters (the cysteine transporter and the PQLC2 lysine/arginine transporter, respectively), thus dramatically reducing the intralysosomal cystine load and mitigating cellular damage.[6][10] This cystine-depleting action is the cornerstone of cystinosis treatment, significantly delaying disease progression.[5][11]

Multifaceted Antioxidant and Cytoprotective Properties

Beyond its role in cystinosis, cysteamine is a potent antioxidant.[7] It functions as a direct scavenger of free radicals, protecting cells from oxidative stress, a pathological condition implicated in numerous diseases.[7][12]

Research in animal models of atherosclerosis has demonstrated that cysteamine treatment can lead to a significant reduction in the size of atherosclerotic plaques.[12] The proposed mechanism involves the accumulation of cysteamine in acidic lysosomes within immune cells, where it prevents the oxidation of low-density lipoprotein (LDL) cholesterol—a key initiating event in plaque formation.[12] In these studies, cysteamine treatment resulted in:

-

A 32% to 56% reduction in atherosclerotic plaque size.[12]

-

A 73% decrease in oxidized fat content within the plaques.[12]

-

A 55% reduction in inflammatory white blood cells.[12]

Dermatological Applications: Inhibition of Melanogenesis

Cysteamine has emerged as a highly effective and safe topical agent for treating hyperpigmentation disorders like melasma.[13][14][15] Its mechanism of action in the skin is the inhibition of melanin synthesis.[3] It achieves this by downregulating key enzymes in the melanogenesis pathway, including tyrosinase and peroxidase, which directly reduces the overproduction of melanin.[3] This dual-action of inhibiting melanin production and providing antioxidant protection makes it a compelling alternative to traditional depigmenting agents like hydroquinone, with a more favorable safety profile.[3][16]

Pharmacokinetics of Cysteamine

Understanding the pharmacokinetic profile of the parent compound is critical for appreciating the potential utility of its deuterated analogue. Cysteamine is characterized by rapid absorption and elimination.

| Pharmacokinetic Parameter | Description | References |

| Absorption | Rapidly absorbed from the small intestine, with maximal plasma concentrations (Tmax) reached in approximately 1.4 to 2.1 hours depending on the study. | [17][18] |

| Distribution | Extensively distributed throughout the body and is capable of crossing the blood-brain barrier. | [19] |

| Metabolism | Undergoes significant first-pass metabolism in the liver. | [19] |

| Elimination | Characterized by rapid clearance from plasma. The drug is often almost undetectable in plasma within 2-3 hours after administration. | [19] |

Part 2: The Isotopic Advantage—Understanding the Role of Deuteration

The substitution of hydrogen with deuterium is a strategic chemical modification in modern pharmacology known as "precision deuteration." This approach leverages a quantum mechanical principle known as the Kinetic Isotope Effect (KIE) to enhance a drug's metabolic profile.[][21]

The Deuterium Kinetic Isotope Effect (KIE)

Deuterium is a stable, non-radioactive isotope of hydrogen, containing an additional neutron that doubles its atomic mass.[] This increased mass results in a lower vibrational energy for the Carbon-Deuterium (C-D) bond compared to the Carbon-Hydrogen (C-H) bond. Consequently, more energy is required to break a C-D bond, making the chemical reaction slower.[21] When the cleavage of this bond is the rate-determining step in a drug's metabolism (e.g., via Cytochrome P450 enzymes), replacing hydrogen with deuterium can significantly slow down the metabolic process.[22] This slowdown is the Deuterium Kinetic Isotope Effect (DKIE).[21][23]

Implications for Cysteamine-d4 Hydrochloride

The rapid metabolism and clearance of cysteamine present a potential application for the KIE. Deuteration of the ethanethiol backbone, as in Cysteamine-d4, could theoretically slow its metabolic breakdown. This could translate into:

-

Improved Pharmacokinetics: A longer plasma half-life and increased drug exposure (Area Under the Curve, AUC).

-

Enhanced Efficacy: Sustained therapeutic concentrations could improve efficacy.

-

Reduced Dosing Frequency: A longer half-life might allow for less frequent dosing, improving patient compliance.

-

Improved Safety Profile: Potentially reducing the formation of toxic metabolites.[24]

While these benefits are theoretically plausible, it is crucial to note that Cysteamine-d4 Hydrochloride has not been developed or clinically validated as a therapeutic agent. Its primary, field-proven application remains in the analytical realm.

Part 3: Core Application and Experimental Protocol

Primary Application: A High-Fidelity Internal Standard for Mass Spectrometry

The definitive and most critical application of Cysteamine-d4 Hydrochloride is as a stable isotope-labeled internal standard for the quantitative analysis of cysteamine by mass spectrometry (MS), typically coupled with gas chromatography (GC) or liquid chromatography (LC).[25]

Causality Behind This Choice: An ideal internal standard must behave as identically as possible to the analyte of interest during sample extraction, processing, and chromatographic separation, but be distinguishable by the detector. Cysteamine-d4 Hydrochloride fits this requirement perfectly:

-

Chemical Equivalence: It has the same chemical properties as cysteamine, ensuring it is lost or recovered at the same rate during sample preparation, thus correcting for experimental variability.

-

Chromatographic Co-elution: It co-elutes with unlabeled cysteamine, simplifying data analysis.

-

Mass Distinguishability: The mass spectrometer can easily differentiate between the native analyte (Cysteamine, MW ≈ 77.15) and the labeled standard (Cysteamine-d4, MW ≈ 81.17) based on their mass-to-charge ratio (m/z).

By adding a precise, known quantity of Cysteamine-d4 Hydrochloride to a biological sample (e.g., plasma, tissue homogenate), researchers can calculate the exact concentration of the unknown amount of native cysteamine by comparing the detector response ratios of the two compounds.[26]

Experimental Protocol: LC-MS/MS Quantification of Cysteamine in Human Plasma

This protocol outlines a self-validating system for the accurate measurement of cysteamine concentrations in a clinical or research setting.

1. Preparation of Standards and Reagents:

-

Stock Solutions: Prepare 1 mg/mL stock solutions of Cysteamine Hydrochloride (analyte) and Cysteamine-d4 Hydrochloride (Internal Standard, IS) in methanol.

-

Calibration Standards: Perform serial dilutions of the analyte stock solution in blank human plasma to create calibration standards ranging from 5 ng/mL to 5000 ng/mL.

-

Internal Standard Working Solution: Dilute the IS stock solution to a final concentration of 100 ng/mL in methanol.

-

Precipitation Solution: Acetonitrile.

2. Sample Preparation:

-

To 100 µL of plasma sample (or calibrator/QC sample), add 20 µL of the IS working solution (100 ng/mL Cysteamine-d4 HCl). Vortex for 10 seconds.

-

Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean autosampler vial for analysis.

3. LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column is often preferred for polar compounds like cysteamine.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: A suitable gradient starting at high organic content (e.g., 95% B) and ramping down to elute the polar analyte.

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometry (MS):

-

Ionization Mode: Electrospray Ionization, Positive (ESI+).

-

Analysis Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions (Example):

-

Cysteamine: Q1: 78.1 -> Q3: 61.1 (Precursor -> Product ion)

-

Cysteamine-d4 (IS): Q1: 82.1 -> Q3: 65.1 (Precursor -> Product ion)

-

-

4. Data Analysis:

-

Integrate the peak areas for both the analyte and the IS MRM transitions.

-

Calculate the Peak Area Ratio (Analyte Area / IS Area).

-

Construct a calibration curve by plotting the Peak Area Ratio against the known concentrations of the calibration standards.

-

Determine the concentration of cysteamine in the unknown samples by interpolating their Peak Area Ratios from the linear regression of the calibration curve.

Conclusion

Cysteamine-d4 Hydrochloride is a molecule with a dual identity. Biologically, it is expected to mirror the multifaceted activities of its parent compound, cysteamine—acting as a lysosomal cystine depleting agent, a potent antioxidant, and a modulator of melanogenesis. Pharmacologically, the deuterium labeling introduces the potential for altered metabolic stability via the Kinetic Isotope Effect, a strategy widely used in modern drug development to enhance pharmacokinetic profiles. However, the primary and validated role of Cysteamine-d4 Hydrochloride in the scientific community is not as a therapeutic agent, but as a critical analytical tool. Its utility as a stable isotope-labeled internal standard provides the gold-standard for accuracy and precision in the quantification of cysteamine, enabling robust pharmacokinetic studies and clinical monitoring that are essential for the safe and effective use of cysteamine-based therapies.

References

- Patsnap Synapse. (2024, July 17). What is the mechanism of Cysteamine Hydrochloride?

- Patsnap Synapse. (2024, July 17). What is the mechanism of Cysteamine Bitartrate?

- University of Reading. (n.d.). Antioxidant drug reverses process responsible for heart attacks and strokes.

- PubMed. (n.d.). Mechanism of action of cysteamine on duodenal alkaline phosphatase.

- Dermatology Times. (2020, October 14). Cysteamine cream, tranexamic acid mesotherapy reveal similar efficacy, different safety.

- United States Biological. (n.d.). 163263 Cysteamine-d4 Hydrochloride CAS: 1219805-04-5.

- Cystinosis Research Foundation. (n.d.). Pharmacokinetics of cysteamine bitartrate following intraduodenal delivery.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Science Behind Cysteamine Hydrochloride: A Breakthrough in Hyperpigmentation Treatment.

- ResearchGate. (n.d.). Quantitative determination of D4-cystine in mice using LC-MS/MS and its application to the assessment of pharmacokinetics and bioavailability.

- Skin of Color Update. (n.d.). Cysteamine – Towards A Novel First Line Treatment for Melasma.

- Cayman Chemical. (n.d.). Cysteamine-d4 (hydrochloride) (CAS 1219805-04-5).

- Wikipedia. (n.d.). Cysteamine.

- Cambridge Bioscience. (n.d.). Cysteamine-d4 (hydrochloride) - MedChem Express.

- LGC Standards. (n.d.). Cysteamine-d4 Hydrochloride.

- Pharmaffiliates. (n.d.). CAS No : 1219805-04-5 | Product Name : Cysteamine-d4 Hydrochloride.

- ClinicalTrials.gov. (n.d.). Efficacy and Safety of Topical Cysteamine for Postinflammatory Hyperpigmentation.

- PubMed. (n.d.). Pharmacokinetics of cysteamine bitartrate following gastrointestinal infusion.

- Nature. (2023, June 5). Deuterium in drug discovery: progress, opportunities and challenges.

- PubMed Central. (n.d.). Effects of long-term cysteamine treatment in patients with cystinosis.

- PubMed. (2024, December 9). Clinical Efficacy of Cysteamine Application for Melasma: A Meta-Analysis.

- BOC Sciences. (2025, August 30). Benefits and Mechanisms of Deuterated Drugs | Enhanced Efficacy.

- PubMed Central. (n.d.). Steady-state pharmacokinetics and pharmacodynamics of cysteamine bitartrate in paediatric nephropathic cystinosis patients.

- NCBI Bookshelf. (2024, September 8). Cystinosis - StatPearls.

- Medscape. (n.d.). Cystagon, Procysbi (cysteamine) dosing, indications, interactions, adverse effects, and more.

- PubMed. (2022, October 4). Recent Updates on the Development of Deuterium-Containing Drugs for the Treatment of Cancer.

- Kidney International. (n.d.). Cysteamine therapy: a treatment for cystinosis, not a cure.

- ResearchGate. (2025, August 7). Deuterium in Drug Discovery and Development.

- Wikipedia. (n.d.). Cystinosis.

- Biochemistry. (n.d.). Deuterated Drug Molecules: Focus on FDA-Approved Deutetrabenazine.

- PubMed Central. (2025, May 21). Emerging therapeutic strategies for cystinosis.

Sources

- 1. Cysteamine-d4 (hydrochloride) - MedChem Express [bioscience.co.uk]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. nbinno.com [nbinno.com]

- 4. Cysteamine - Wikipedia [en.wikipedia.org]

- 5. Cystinosis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Effects of long-term cysteamine treatment in patients with cystinosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. What is the mechanism of Cysteamine Hydrochloride? [synapse.patsnap.com]

- 8. What is the mechanism of Cysteamine Bitartrate? [synapse.patsnap.com]

- 9. Cystinosis - Wikipedia [en.wikipedia.org]

- 10. Emerging therapeutic strategies for cystinosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. cystinosisresearch.org [cystinosisresearch.org]

- 12. PR859358 - University of Reading [reading.ac.uk]

- 13. dermatologytimes.com [dermatologytimes.com]

- 14. ClinicalTrials.gov [clinicaltrials.gov]

- 15. Clinical Efficacy of Cysteamine Application for Melasma: A Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. skinofcolorupdate.com [skinofcolorupdate.com]

- 17. Pharmacokinetics of cysteamine bitartrate following gastrointestinal infusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Steady-state pharmacokinetics and pharmacodynamics of cysteamine bitartrate in paediatric nephropathic cystinosis patients - PMC [pmc.ncbi.nlm.nih.gov]

- 19. cystinosisresearch.org [cystinosisresearch.org]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Recent Updates on the Development of Deuterium-Containing Drugs for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. caymanchem.com [caymanchem.com]

- 26. researchgate.net [researchgate.net]

Precision Quantitation in Cystinosis: The Role of Cysteamine-d4 Hydrochloride

Executive Summary: The Analytical Imperative

In the therapeutic management of nephropathic cystinosis, the quantification of Cysteamine (2-aminoethanethiol) is not merely a pharmacokinetic exercise; it is a critical safeguard against toxicity and therapeutic failure. Cysteamine possesses a narrow therapeutic window and high chemical instability. It rapidly oxidizes to cystamine or forms mixed disulfides with plasma proteins, making "total cysteamine" quantification a complex analytical challenge.

This guide details the application of Cysteamine-d4 Hydrochloride (Cysteamine-d4 HCl) as a stable isotope-labeled Internal Standard (IS). The use of a deuterated isotopolog is the only method capable of fully compensating for the significant matrix effects and ionization suppression observed in LC-MS/MS analysis of biological fluids.

Technical Specifications: Cysteamine-d4 Hydrochloride[1][2][3][4][5][6][7]

Before integrating this reagent into a workflow, researchers must understand its physicochemical properties to ensure stability and isotopic purity.

| Property | Specification | Technical Note |

| Chemical Name | 2-Aminoethane-d4-thiol Hydrochloride | Deuterium substitution typically on the ethylene backbone ( |

| CAS Number | 1219805-04-5 | Specific to the d4-hydrochloride salt form.[1][2][3][4][5] |

| Molecular Weight | 117.63 g/mol | +4 Da shift from native Cysteamine HCl (113.61 g/mol ). |

| Isotopic Purity | Essential to minimize contribution to the M+0 (native) signal. | |

| Solubility | Water, Methanol, DMSO | Highly hygroscopic; store under inert gas (Argon/Nitrogen) at -20°C. |

| Stability | High (Solid state) / Low (Solution) | Critical: In solution, the thiol group oxidizes rapidly. Prepare fresh or use reducing agents (TCEP/DTT). |

Mechanistic Insight: The Lysosomal Target

To understand the bioanalytical requirements, one must understand the biological mechanism. Cysteamine acts as a "Trojan horse" to deplete intralysosomal cystine.

The Mechanism:

-

Accumulation: In cystinosis, the transporter Cystinosin (CTNS) is defective, trapping Cystine (disulfide) in the lysosome.[6][7][8][9][10][11]

-

Entry: Cysteamine enters the lysosome via an unknown transporter.[6]

-

Reaction: Cysteamine participates in a disulfide interchange reaction with Cystine, breaking the disulfide bond.

-

Exit: This produces Cysteine (exits via cysteine transporter) and a Cysteamine-Cysteine mixed disulfide . This mixed disulfide resembles the amino acid Lysine and is exported via the PQLC2 (cationic amino acid) transporter.

Figure 1: Mechanism of Cysteamine-mediated Cystine depletion. The drug converts trapped Cystine into exportable species.

The Analytical Challenge & The Deuterated Solution

The Problem: Thiol Instability & Matrix Effects

Quantifying cysteamine in plasma is notoriously difficult for two reasons:

-

Thiol Oxidation: Free cysteamine (

) rapidly oxidizes to Cystamine ( -

Ion Suppression: Cysteamine is a small, polar molecule that elutes early in Reverse Phase (RP) chromatography, often in the "void volume" where salts and phospholipids cause massive ion suppression.

The Solution: Cysteamine-d4 HCl

Using a structural analog (e.g., mercaptoethanol) is insufficient because it does not co-elute with cysteamine. Cysteamine-d4 is the required Internal Standard because:

-

Co-elution: It elutes at the exact same retention time as the analyte.

-

Compensation: Any ion suppression affecting the analyte affects the IS equally.

-

Reaction Tracking: If derivatization is used, the IS undergoes the same chemical reaction, correcting for derivatization efficiency.

Protocol: LC-MS/MS Quantification with SBD-F Derivatization

Note: Direct analysis is possible with HILIC columns, but derivatization is recommended for higher sensitivity and stability.

Objective: Quantify total cysteamine in plasma. Reagents:

-

IS: Cysteamine-d4 HCl (10 µM working solution).

-

Reducing Agent: TCEP (Tris(2-carboxyethyl)phosphine) – to reduce endogenous disulfides.

-

Derivatizing Agent: SBD-F (Ammonium 7-fluorobenzo-2-oxa-1,3-diazole-4-sulfonate).

-

Precipitant: Trichloroacetic acid (TCA) or Acetonitrile.

Step-by-Step Workflow

-

Sample Collection: Collect whole blood into EDTA tubes. Centrifuge immediately (4°C, 2000 x g, 10 min) to separate plasma.

-

Critical: Process immediately. Thiols degrade within minutes at room temperature.

-

-

Internal Standard Addition:

-

Aliquot 50 µL Plasma.

-

Add 10 µL Cysteamine-d4 HCl working solution.

-

-

Reduction (Total Cysteamine):

-

Add 20 µL TCEP (100 mM). Incubate at RT for 20 min.

-

Why: This breaks any Cysteamine-Protein mixed disulfides, releasing "total" drug.

-

-

Protein Precipitation:

-

Add 100 µL 10% TCA. Vortex. Centrifuge (10,000 x g, 5 min). Collect supernatant.

-

-

Derivatization (pH Control is Vital):

-

Transfer supernatant to a fresh vial.

-

Add Borate Buffer (pH 9.5) to neutralize acid and reach optimal pH for SBD-F.

-

Add 50 µL SBD-F (1 mg/mL).

-

Incubate at 60°C for 1 hour . (Thiols react specifically with SBD-F to form a fluorescent/ionizable adduct).

-

-

LC-MS/MS Analysis:

-

Inject 5 µL onto a C18 column.

-

LC-MS/MS Parameters (Example)

| Parameter | Setting |

| Column | C18 (e.g., 2.1 x 50 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Ionization | ESI Positive Mode |

| Analyte Transition | Native: m/z ~290 |

| IS Transition | d4-IS: m/z ~294 |

Visualization: Analytical Workflow

This diagram illustrates the logic flow from sample to data, highlighting where the d4-IS corrects for errors.

Figure 2: LC-MS/MS Workflow. The d4-IS is added early to correct for recovery losses in precipitation and derivatization.

Handling & Stability Guidelines

-

Storage: Cysteamine-d4 HCl is hygroscopic.[4] Store desicated at -20°C.

-

Stock Solutions: Do not store dilute working solutions in water for >24 hours. The deuterium does not prevent oxidation of the thiol group.

-

Glassware: Avoid metal-containing glassware (trace metals catalyze thiol oxidation). Use high-quality polypropylene or silanized glass.

References

-

Dohil, R., et al. "Pharmacokinetics of cysteamine bitartrate in patients with nephropathic cystinosis." The Journal of Pediatrics, 2010.

-

Gangoiti, J.A., et al. "Quantification of cystine in human renal proximal tubule cells using liquid chromatography–tandem mass spectrometry." Journal of Chromatography B, 2018.

-

Cayman Chemical. "Cysteamine-d4 (hydrochloride) Product Information."[2] Cayman Chemical Catalog, Accessed 2024.

-

Jezegou, A., et al. "Heptahelical protein PQLC2 is a lysosomal cationic amino acid exporter underlying the action of cysteamine in cystinosis therapy."[7] PNAS, 2012.[6] [6]

-

EMA/CHMP. "Guideline on bioanalytical method validation." European Medicines Agency, 2011.

Sources

- 1. Cysteamine-d4 (hydrochloride) - MedChem Express [bioscience.co.uk]

- 2. caymanchem.com [caymanchem.com]

- 3. clearsynth.com [clearsynth.com]

- 4. usbio.net [usbio.net]

- 5. Cysteamine-d4 Hydrochloride | LGC Standards [lgcstandards.com]

- 6. Effects of long-term cysteamine treatment in patients with cystinosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structure and Mechanism of Human Cystine Exporter Cystinosin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. What is the mechanism of Cysteamine Bitartrate? [synapse.patsnap.com]

- 9. A new proof of evidence of cysteamine quantification for therapeutic drug monitoring in patients with cystinosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. What is the mechanism of Cysteamine Hydrochloride? [synapse.patsnap.com]

A Technical Guide to the Enhanced Antioxidant Properties of Deuterated Cysteamine

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Oxidative stress, the imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathological driver in a multitude of diseases. Cysteamine, an endogenous aminothiol, is a known antioxidant and is clinically approved for treating the lysosomal storage disorder cystinosis.[1][2][3] Its therapeutic action is partly attributed to its ability to mitigate oxidative damage.[4][5] This guide delves into a next-generation strategy to augment this inherent antioxidant capacity: selective deuteration. By leveraging the kinetic isotope effect (KIE), the substitution of hydrogen with its heavier, stable isotope deuterium at specific molecular positions can significantly enhance the metabolic stability and antioxidant endurance of cysteamine. This document provides a comprehensive overview of the mechanistic rationale, experimental validation protocols, and potential therapeutic implications of deuterated cysteamine as a superior antioxidant agent.

The Foundational Role of Cysteamine in Redox Biology

Cysteamine (HSCH₂CH₂NH₂) is a simple yet potent aminothiol derived from the degradation of coenzyme A.[6] Its significance in cellular protection stems from a multi-pronged antioxidant strategy.

Mechanisms of Antioxidant Action

Cysteamine's protective effects are not limited to a single pathway but involve a synergistic network of actions:

-

Direct Radical Scavenging: The nucleophilic thiol (-SH) group is the molecule's functional core for antioxidant activity. It can directly donate a hydrogen atom to neutralize highly destructive free radicals, particularly the hydroxyl radical (•OH), converting them into less harmful species.[6][7][8]

-

Replenishment of Glutathione (GSH): Cysteamine effectively increases intracellular levels of cysteine, the rate-limiting substrate for the synthesis of glutathione (GSH), the most abundant endogenous antioxidant.[9][10] By bolstering the cellular GSH pool, cysteamine enhances the capacity of the entire glutathione redox system, which is crucial for detoxifying peroxides and other ROS.[11]

-

Modulation of Antioxidant Enzymes: Studies suggest that cysteamine can influence the activity of key antioxidant enzymes. For example, it can increase the activity of catalase (CAT), which decomposes hydrogen peroxide, and may act as a scavenger of superoxide radicals, thereby reducing the substrate for superoxide dismutase (SOD).[12]

This multifaceted antioxidant profile has established cysteamine as a valuable therapeutic agent for cystinosis, where it not only depletes lysosomal cystine but also combats the associated systemic oxidative stress.[4][13]

The Deuterium Advantage: Applying the Kinetic Isotope Effect to Antioxidant Function

Deuteration is a strategic modification in medicinal chemistry where one or more hydrogen atoms in a drug molecule are replaced by deuterium.[14][15] This substitution does not significantly alter the molecule's shape or biological targets, but it profoundly impacts its metabolic stability due to the Kinetic Isotope Effect (KIE).

The Kinetic Isotope Effect (KIE)

The C-D bond is stronger and has a lower vibrational energy than a C-H bond. Consequently, reactions that involve the cleavage of a C-D bond proceed at a slower rate than the equivalent C-H bond cleavage. This phenomenon is the KIE. In drug metabolism, many oxidative reactions mediated by cytochrome P450 (CYP) enzymes involve C-H bond breaking. Replacing a metabolically labile hydrogen with deuterium can slow down this process, leading to:

-

Increased drug half-life and exposure.

-

Reduced formation of potentially toxic metabolites.

-

More favorable pharmacokinetic profiles.[]

This strategy has been successfully translated into FDA-approved drugs, such as Deutetrabenazine (Austedo), which offers improved tolerability over its non-deuterated counterpart.[17][18][19]

Rationale for Deuterating Cysteamine

The rationale for deuterating cysteamine extends the KIE principle from metabolic stability to direct antioxidant function. The hydrogen-donating step from the thiol group is a rate-limiting factor in radical scavenging. Furthermore, C-H bonds on the carbon backbone adjacent to the thiol group are susceptible to abstraction by potent radicals. By selectively replacing these hydrogens with deuterium, we hypothesize a "deuterium-reinforcement" of the molecule.

This reinforcement is expected to:

-

Slow the rate of irreversible oxidation/degradation of the cysteamine molecule during the scavenging process, allowing each molecule to neutralize more radicals over a longer period.

-

Increase its bioavailability and half-life by reducing its rate of metabolic degradation, leading to more sustained antioxidant protection in vivo.

This concept is analogous to the development of deuterated polyunsaturated fatty acids (D-PUFAs), which are rendered more resistant to lipid peroxidation, a key driver of cellular damage in many neurodegenerative diseases.[20][21][22]

Experimental Validation: Protocols and Methodologies

To validate the superior antioxidant properties of deuterated cysteamine (d-cysteamine), a series of robust in-vitro and cell-based assays are required. The following protocols provide a framework for a comprehensive evaluation.

Direct Radical Scavenging Capacity: The DPPH Assay

This assay is a cornerstone for evaluating the hydrogen-donating ability of an antioxidant.

Causality Behind the Protocol: The stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical has a deep purple color due to its unpaired electron. When an antioxidant donates a hydrogen atom, the radical is neutralized, and the solution turns yellow. The degree of color change, measured spectrophotometrically, is directly proportional to the radical scavenging activity.[23][24] The reaction is performed in the dark to prevent light-induced degradation of the DPPH radical, ensuring accuracy.

Experimental Protocol: DPPH Radical Scavenging Assay

-

Reagent Preparation:

-

Prepare a 0.1 mM DPPH solution in methanol. Store in an amber bottle at 4°C.

-

Prepare stock solutions (e.g., 10 mM) of cysteamine, d-cysteamine, and a positive control (e.g., Trolox, Ascorbic Acid) in methanol or an appropriate solvent.

-

Create a serial dilution series for each test compound (e.g., 1, 5, 10, 25, 50, 100 µM).

-

-

Assay Procedure (96-well plate format):

-

Add 100 µL of each dilution of the test compounds and controls to respective wells.

-

Add 100 µL of methanol to a blank well.

-

Initiate the reaction by adding 100 µL of the 0.1 mM DPPH solution to all wells.

-

Mix gently by pipetting or on a plate shaker for 30 seconds.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

-

Data Acquisition:

-

Read the absorbance at 517 nm using a microplate reader.

-

-

Analysis:

-

Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(A_blank - A_sample) / A_blank] * 100

-

Plot the % Scavenging against the concentration of each compound.

-

Determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals) for each compound from the dose-response curve.

-

Mandatory Visualization: DPPH Assay Workflow

Caption: Cysteamine's multifaceted antioxidant defense mechanisms.

Sources

- 1. Effects of long-term cysteamine treatment in patients with cystinosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. droracle.ai [droracle.ai]

- 3. Pharmacological treatment of nephropathic cystinosis with cysteamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cysteamine Modulates Oxidative Stress and Blocks Myofibroblast Activity in CKD - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What is the mechanism of Cysteamine Hydrochloride? [synapse.patsnap.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. Comparative Analysis of Cystamine and Cysteamine as Radioprotectors and Antioxidants: Insights from Monte Carlo Chemical Modeling under High Linear Energy Transfer Radiation and High Dose Rates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Therapeutic Applications of Cysteamine and Cystamine in Neurodegenerative and Neuropsychiatric Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Boosting GSH Using the Co-Drug Approach: I-152, a Conjugate of N-acetyl-cysteine and β-mercaptoethylamine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cysteamine restores glutathione redox status in cultured cystinotic proximal tubular epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Cysteamine therapy: a treatment for cystinosis, not a cure - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Total Syntheses of Deuterated Drugs: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Clinical Application and Synthesis Methods of Deuterated Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. medchemexpress.com [medchemexpress.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. medium.com [medium.com]

- 20. Retrotope - Wikipedia [en.wikipedia.org]

- 21. curefa.org [curefa.org]

- 22. Frontiers | Deuterated Polyunsaturated Fatty Acids Reduce Oxidative Stress and Extend the Lifespan of C. elegans [frontiersin.org]

- 23. researchgate.net [researchgate.net]

- 24. mdpi.com [mdpi.com]

Methodological & Application

Application Note: High-Sensitivity Quantitation of Total Cysteamine in Human Plasma via HILIC-MS/MS using Cysteamine-d4 Hydrochloride

This Application Note is structured as a high-level technical guide for analytical chemists and drug development professionals. It synthesizes current industry standards (HILIC-MS/MS) with rigorous scientific rationale.

Abstract & Scope

Cysteamine is the standard of care for nephropathic cystinosis, acting to deplete intralysosomal cystine accumulation. Accurate quantification of cysteamine in plasma is critical for pharmacokinetic (PK) profiling and optimizing dosing regimens. However, the analysis is complicated by two factors:

-

High Polarity: Cysteamine is a small, hydrophilic amine that elutes in the void volume of standard C18 columns.

-

Rapid Oxidation: The free thiol (-SH) group rapidly oxidizes ex vivo to form cystamine (dimer) or mixed disulfides with plasma proteins.

This protocol details a robust Hydrophilic Interaction Liquid Chromatography (HILIC) method coupled with tandem mass spectrometry (MS/MS). It utilizes Tris(2-carboxyethyl)phosphine (TCEP) for efficient reduction of disulfides and Cysteamine-d4 Hydrochloride as the stable isotope-labeled internal standard (SIL-IS) to correct for matrix effects and recovery variability.

Chemical & Mechanistic Background

The Analyte and Internal Standard

The use of the deuterated internal standard (d4) is non-negotiable for this assay. Cysteamine is subject to significant ion suppression in plasma matrices. The d4 analog co-elutes perfectly with the analyte, experiencing the exact same ionization environment, thereby normalizing the signal.

| Feature | Analyte: Cysteamine HCl | Internal Standard: Cysteamine-d4 HCl |

| CAS Number | 156-57-0 | 1219805-04-5 |

| Formula | C₂H₇NS[1][2][3] · HCl | C₂H₃D₄NS[2][3] · HCl |

| Molecular Weight | 77.15 (Free base) | 81.15 (Free base) |

| Key Structure | ||

| pKa | ~8.35 (Amine), ~10.75 (Thiol) | Similar |

The Redox Challenge

In plasma, "Total Cysteamine" represents the sum of free cysteamine, the homodimer cystamine, and cysteamine bound to proteins via disulfide bridges. To measure the total drug exposure, all disulfide bonds must be reduced prior to analysis.

Why TCEP? Unlike DTT or

Figure 1: Reduction mechanism converting oxidized forms back to the measurable free thiol monomer.

Method Development Strategy

Chromatography: HILIC vs. Reversed-Phase

Standard C18 chromatography fails for cysteamine because the molecule is too polar to retain, leading to elution with salts and phospholipids (high matrix effect).

-

Selected Mode: HILIC (Hydrophilic Interaction Liquid Chromatography).

-

Mechanism: Partitioning of the analyte into a water-enriched layer on the surface of a polar stationary phase (e.g., Amide or Silica).

-

Benefit: Cysteamine retains well, eluting after the void volume, separating it from major suppressors.

Mass Spectrometry: MRM Design

Due to the low molecular weight (77 Da), background noise can be high. High-purity solvents and specific collision energies are required to obtain a clean signal.

Detailed Experimental Protocol

Reagents and Materials

-

Reference Standard: Cysteamine Hydrochloride (>98%).[2]

-

Internal Standard: Cysteamine-d4 Hydrochloride (Cayman Chem or equiv, >99% isotopic purity).

-

Reductant: TCEP-HCl (0.5 M solution in water).

-

Protein Precipitation: Acetonitrile (LC-MS grade) + 1% Formic Acid.

-

Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (buffer strength is crucial for HILIC).

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Column: Waters ACQUITY UPLC BEH Amide (1.7 µm, 2.1 x 100 mm) or equivalent.

Stock Solution Preparation

-

Cysteamine Stock (1 mg/mL): Dissolve in water containing 0.1% formic acid and 1 mM EDTA (EDTA chelates metals that catalyze oxidation). Store at -80°C.

-

IS Stock (Cysteamine-d4, 10 µg/mL): Dissolve in water/formic acid/EDTA.

-

Working IS Solution: Dilute IS Stock to 500 ng/mL in 1% Formic Acid in Water . Note: The acidic environment stabilizes the thiol.

Sample Preparation Workflow

Critical: Perform all steps on ice to minimize re-oxidation before the TCEP acts.

-

Aliquot: Transfer 50 µL of Plasma into a 1.5 mL centrifuge tube.

-

IS Addition: Add 20 µL of Working IS Solution (Cysteamine-d4) . Vortex briefly.

-

Reduction: Add 20 µL of 0.1 M TCEP . Vortex and incubate at Room Temp for 15 minutes.

-

Causality: This step breaks the disulfide bonds, releasing total cysteamine.

-

-

Precipitation: Add 300 µL of Ice-cold Acetonitrile + 1% Formic Acid .

-

Causality: Precipitates proteins and ensures the HILIC loading condition (high organic) is met.

-

-

Centrifugation: 15,000 x g for 10 minutes at 4°C.

-

Transfer: Transfer 100 µL of supernatant to an autosampler vial.

-

Injection: Inject 2-5 µL onto the LC-MS/MS.

Figure 2: Step-by-step sample preparation workflow ensuring total cysteamine recovery.

LC-MS/MS Conditions

Mass Spectrometry Parameters (Source: ESI Positive)

-

Ion Source: Electrospray Ionization (ESI+)

-

Capillary Voltage: 3.0 kV

-

Desolvation Temp: 500°C (High temp needed for efficient desolvation of aqueous/organic mix)

-

Cone Gas: 150 L/Hr

Table 1: MRM Transitions

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) | Dwell (ms) |

|---|

| Cysteamine | 78.1

Note: The transition 78->61 represents the loss of Ammonia (17 Da). This is the most abundant fragment.

Liquid Chromatography Gradient

-

Flow Rate: 0.4 mL/min

-

Column Temp: 40°C

-

Autosampler Temp: 4°C

Table 2: Gradient Profile

| Time (min) | %A (Buffer) | %B (ACN) | Curve | Description |

|---|---|---|---|---|

| 0.00 | 10 | 90 | Initial | High organic for HILIC retention |

| 1.00 | 10 | 90 | 6 | Isocratic hold |

| 3.00 | 40 | 60 | 6 | Elution gradient |

| 3.50 | 50 | 50 | 1 | Wash |

| 3.60 | 10 | 90 | 1 | Return to initial |

| 6.00 | 10 | 90 | 1 | Re-equilibration |

Validation & Quality Control

To ensure the method meets regulatory standards (FDA/EMA Bioanalytical Guidelines), the following criteria must be met:

-

Linearity: 0.5 µM to 100 µM (Clinical range).

-

Accuracy/Precision: CV < 15% for QC samples.

-

Matrix Effect (ME): Calculated using the formula:

The Cysteamine-d4 IS should show a similar ME to the analyte, ideally canceling out the error in the final ratio. -

Stability:

-

Benchtop: Unstable without acidification.

-

Processed Sample: Stable for 24h at 4°C in the autosampler (due to TCEP/Acid presence).

-

Troubleshooting & Pitfalls

-

Issue: Low Sensitivity / High Noise.

-

Cause: Contamination of the LC system or solvents with amines.

-

Fix: Use fresh LC-MS grade solvents. Clean the cone/source.

-

-

Issue: Peak Tailing.

-

Cause: Secondary interactions with silanols on the column.

-

Fix: Ensure the buffer concentration (Ammonium Formate) is at least 10mM. The ionic strength suppresses secondary interactions.

-

-

Issue: Retention Time Shift.

-

Cause: HILIC columns are sensitive to water content equilibration.

-

Fix: Ensure adequate re-equilibration time (at least 2.5 minutes) between injections.

-

References

-

Gazzaz, H. et al. (2024). A new and rapid LC-MS/MS method for the determination of cysteamine plasma levels in cystinosis patients. Journal of Pharmaceutical and Biomedical Analysis.

-

Greco, M. et al. (2020). A new proof of evidence of cysteamine quantification for therapeutic drug monitoring in patients with cystinosis. Orphanet Journal of Rare Diseases.

-

Cayman Chemical. Cysteamine-d4 (hydrochloride) Product Information & Stability Data.

-

European Medicines Agency (EMA). Guideline on bioanalytical method validation.[4]

Sources

Application Notes and Protocols for the Use of Cysteamine-d4 Hydrochloride as an Internal Standard in Bioanalytical Studies

Introduction: The Pursuit of Precision in Cysteamine Quantification

Cysteamine is a crucial aminothiol compound utilized in the treatment of nephropathic cystinosis, a rare lysosomal storage disorder.[1][2][3] The therapeutic efficacy of cysteamine is directly linked to its ability to deplete intracellular cystine levels, making the accurate and precise quantification of cysteamine in biological matrices not just an analytical challenge, but a clinical necessity.[2] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the premier analytical technique for this purpose due to its high sensitivity and selectivity.[2][4] However, the inherent complexity of biological samples (e.g., plasma, serum, cell lysates) introduces significant variability from sample preparation, matrix effects, and instrument response fluctuations.[5]

To surmount these challenges and ensure the reliability of quantitative data, the use of an appropriate internal standard (IS) is indispensable.[5][6] This guide provides a comprehensive overview and detailed protocols for the application of Cysteamine-d4 Hydrochloride, a stable isotope-labeled (SIL) internal standard, for the robust quantification of cysteamine. As we will explore, the near-identical physicochemical properties of a SIL-IS to the target analyte make it the gold standard for correcting analytical variability and achieving the highest levels of accuracy and precision.[7]

The Gold Standard: The Principle of Stable Isotope Dilution (SID)

In quantitative mass spectrometry, an internal standard is a compound of known concentration added to every sample, calibrator, and quality control (QC) sample.[5] Its purpose is to normalize the response of the target analyte, thereby correcting for variations that can occur at virtually every stage of the analytical process.[8]

There are two primary types of internal standards: structural analogues and stable isotope-labeled internal standards.[5][7] While structural analogues can be effective, they are not ideal as their chromatographic behavior and ionization efficiency may differ from the analyte. Stable isotope-labeled internal standards, such as Cysteamine-d4 Hydrochloride, are considered the superior choice.[7] In these standards, one or more atoms (typically hydrogen) are replaced with their heavier, non-radioactive isotopes (e.g., deuterium, ¹³C, ¹⁵N).[8][9]

Cysteamine-d4 Hydrochloride is structurally identical to cysteamine, but with four deuterium atoms replacing four hydrogen atoms.[10][11] This subtle mass increase allows the mass spectrometer to differentiate it from the endogenous analyte, while its chemical and physical properties remain virtually identical.[8][9]

The Causality of Superior Performance:

-

Co-elution: Cysteamine-d4 will chromatographically co-elute with cysteamine. This is critical because any ion suppression or enhancement (matrix effects) experienced at that specific retention time will affect both the analyte and the internal standard to the same degree.[12][13]

-

Extraction Recovery: During sample preparation steps like protein precipitation, liquid-liquid extraction, or solid-phase extraction, any loss of the analyte will be mirrored by a proportional loss of the SIL-IS.[5]

-

Ionization Efficiency: The analyte and the SIL-IS will have nearly identical ionization efficiencies in the mass spectrometer source.[13]

By calculating the ratio of the analyte's peak area to the internal standard's peak area, these sources of error are effectively canceled out, leading to highly accurate and reproducible quantification.[5]

Caption: Principle of Stable Isotope Dilution using Cysteamine-d4 HCl.

Properties of Cysteamine-d4 Hydrochloride

A thorough understanding of the internal standard's properties is fundamental to its effective use.

| Property | Value | Source |

| Chemical Name | 2-amino-ethanethiol-d4, monohydrochloride | [10][11] |

| Synonyms | β-Mercaptoethylamine-d4 HCl, 2-Aminoethane-1,1,2,2-d4-1-thiol HCl | [10][14] |

| CAS Number | 1219805-04-5 | [10][11][15] |

| Molecular Formula | C₂H₃D₄NS • HCl | [10][11] |

| Molecular Weight | 117.63 g/mol | [14][15] |

| Purity | ≥99% deuterated forms (d₁-d₄) | [10][11] |

| Appearance | White to Off-White Solid | [14] |

| Storage | -20°C for long-term stability | [10] |

Application Protocol: Quantification of Cysteamine in Human Plasma

This protocol provides a validated starting point for the quantification of cysteamine in human plasma using Cysteamine-d4 HCl as an internal standard. It is crucial to perform a full method validation according to regulatory guidelines (e.g., FDA, EMA) before analyzing study samples.[3][16][17]

Materials and Reagents

-

Cysteamine Hydrochloride (Analyte Reference Standard)

-

Cysteamine-d4 Hydrochloride (Internal Standard)[10][14][15][18]

-

LC-MS Grade Water

-

LC-MS Grade Methanol

-

LC-MS Grade Acetonitrile

-

Formic Acid (≥98%)

-

Tris(2-carboxyethyl)phosphine (TCEP) solution (for reduction of cystamine, if necessary)

-

Human Plasma (K₂EDTA as anticoagulant)

-

Microcentrifuge tubes (1.5 mL or 2.0 mL)

Preparation of Stock and Working Solutions

Expert Insight: To prevent light-dependent oxidation and ensure stability, prepare and store all cysteamine and Cysteamine-d4 solutions in amber vials or tubes.[3] Stock solutions should be prepared from separate weighings to ensure the integrity of calibrators and quality controls.[16]

-

Cysteamine Stock Solution (1 mg/mL): Accurately weigh ~10 mg of Cysteamine HCl and dissolve in 10 mL of LC-MS grade water. Store at -80°C.[3]

-

Cysteamine-d4 HCl Stock Solution (1 mg/mL): Accurately weigh ~1 mg of Cysteamine-d4 HCl and dissolve in 1 mL of LC-MS grade water. Store at -80°C.[3]

-

Cysteamine Working Solutions (for Calibrators and QCs): Prepare a series of working solutions by serially diluting the Cysteamine Stock Solution with LC-MS grade water to cover the desired calibration range (e.g., 1 ng/mL to 1000 ng/mL).

-

Internal Standard Working Solution (ISWS) (e.g., 100 ng/mL): Dilute the Cysteamine-d4 HCl Stock Solution with LC-MS grade water. The optimal concentration of the ISWS should result in a robust signal in the mass spectrometer, typically targeted to be in the lower third of the calibration curve range.[19]

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for extracting cysteamine from plasma.

Caption: Sample Preparation Workflow using Protein Precipitation.

Step-by-Step Protocol:

-

Aliquot 50 µL of plasma (calibrator, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.

-

Add 20 µL of the Internal Standard Working Solution (ISWS) to each tube.

-

Vortex briefly (5-10 seconds).

-

Add 200 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.

-

Vortex vigorously for 1-2 minutes to ensure complete protein precipitation and extraction.

-

Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Parameters

The following parameters serve as a starting point and should be optimized for the specific instrumentation used. A hydrophilic interaction liquid chromatography (HILIC) column is often suitable for retaining a polar compound like cysteamine.[4]

| Parameter | Recommended Setting | Rationale |

| LC System | UPLC/UHPLC System | Provides high resolution and fast analysis times. |

| Column | HILIC Column (e.g., Silica-based, 2.1 x 50 mm, 1.7 µm) | Good retention for polar analytes like cysteamine. |

| Mobile Phase A | 0.1% Formic Acid in Water | Standard aqueous mobile phase. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Standard organic mobile phase for HILIC. |

| Gradient | Start at 95% B, hold for 0.5 min, decrease to 40% B over 2 min, hold for 1 min, return to 95% B and re-equilibrate. | A typical gradient for separating polar compounds. |

| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |

| Column Temp. | 40°C | Ensures reproducible chromatography. |

| Injection Vol. | 5 µL | Balances sensitivity with peak shape. |

| MS System | Triple Quadrupole Mass Spectrometer | Required for selective reaction monitoring (SRM). |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | Cysteamine contains a primary amine that is readily protonated. |

| MRM Transition (Analyte) | Q1: 78.1 m/z → Q3: 61.1 m/z | Precursor [M+H]⁺ to a characteristic product ion. |

| MRM Transition (IS) | Q1: 82.1 m/z → Q3: 65.1 m/z | Precursor [M+D]⁺ to a characteristic product ion, reflecting the +4 Da shift. |

| Source Temp. | 150°C | Optimized for stable spray. |

| Desolvation Temp. | 400°C | Efficiently removes solvent. |

Self-Validating System: Bioanalytical Method Validation

A bioanalytical method is only reliable if it is properly validated.[17][20] The use of Cysteamine-d4 HCl is integral to successfully meeting the stringent criteria set by regulatory bodies.[16][21][22] A full validation should assess the following parameters:

-

Selectivity and Specificity: The ability to differentiate and quantify the analyte from other components in the matrix.[17] Cysteamine-d4 HCl helps confirm that the detected signal corresponds to the analyte, as any interfering peak is unlikely to have a co-eluting deuterated counterpart.

-

Accuracy and Precision: Accuracy measures the closeness of the mean test results to the true value, while precision measures the closeness of agreement among individual test results. Cysteamine-d4 HCl corrects for random and systematic errors, significantly improving both accuracy and precision.[12]

-

Calibration Curve: Demonstrates the relationship between the analyte/IS response ratio and the analyte concentration over a specified range.

-

Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.

-

Matrix Effect: The direct or indirect alteration of the analytical response due to co-eluting components in the sample matrix. By co-eluting, Cysteamine-d4 HCl provides the most effective means of compensating for matrix effects.[12]

-

Stability: The chemical stability of the analyte in the biological matrix under various storage and processing conditions.

Conclusion: Ensuring Data Integrity with Cysteamine-d4 Hydrochloride

The use of Cysteamine-d4 Hydrochloride as an internal standard is a cornerstone of developing robust, reliable, and regulatory-compliant bioanalytical methods for the quantification of cysteamine. Its properties as a stable isotope-labeled analogue ensure it closely mimics the behavior of the endogenous analyte through every stage of the analytical process. This co-tracking mechanism provides a self-validating system that effectively corrects for inevitable variations in sample extraction, matrix effects, and instrument response. By implementing the protocols and principles outlined in this guide, researchers, scientists, and drug development professionals can achieve the highest level of confidence in their quantitative data, ultimately supporting critical clinical and research outcomes.

References

-

Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Resolve Mass Spectrometry. [Link]

-

Cysteamine Clinpharm BPCA Review. U.S. Food and Drug Administration (FDA). [Link]

-

Development and Validation of LC-MS/MS Method for Determination of Cytisine in Human Serum and Saliva. MDPI. [Link]

-

A new proof of evidence of cysteamine quantification for therapeutic drug monitoring in patients with cystinosis. National Center for Biotechnology Information (NCBI) - PMC. [Link]

-

A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. International Journal of Pharmaceutical Sciences and Research. [Link]

-

Cysteamine-d4 (hydrochloride). Cambridge Bioscience. [Link]

-

A New and Rapid LC-MS/MS Method for the Determination of Cysteamine Plasma Levels in Cystinosis Patients. National Center for Biotechnology Information (NCBI) - PMC. [Link]

-

Quantitative determination of D4-cystine in mice using LC-MS/MS and its application to the assessment of pharmacokinetics and bioavailability. ResearchGate. [Link]

-

The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Waters Corporation. [Link]

-

Cysteamine-d4 Hydrochloride. Pharmaffiliates. [Link]

-

Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them?. Bibby Scientific. [Link]

-

M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. U.S. Food and Drug Administration (FDA). [Link]

-

Production and Application of Stable Isotope-Labeled Internal Standards for RNA Modification Analysis. National Center for Biotechnology Information (NCBI) - PMC. [Link]

-

Stable Labeled Isotopes as Internal Standards: A Critical Review. Crimson Publishers. [Link]

-

Bioanalytical Method Validation. U.S. Food and Drug Administration (FDA). [Link]

-

Guidelines for Selection of Internal Standard-Based Normalization Strategies in Untargeted Lipidomic Profiling by LC-HR-MS/MS. PubMed. [Link]

-

Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics. Royal Society of Chemistry. [Link]

-

Bioanalytical Method Validation for Biomarkers Guidance. U.S. Department of Health and Human Services (HHS). [Link]

-

When Should an Internal Standard be Used?. LCGC International. [Link]

-

Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. YouTube. [Link]

-

Internal standard in LC-MS/MS. Chromatography Forum. [Link]

-

Is it necessary to have internal standard in Bio analytical Method Validation in HPLC?. ResearchGate. [Link]

-

Validation of clinical LC-MS/MS methods: What you need to know. YouTube. [Link]

-

Bioanalytical Method Validation: History, Process, and Regulatory Perspectives. YouTube. [Link]

-

"Stable Labeled Isotopes as Internal Standards: A Critical Review". ResearchGate. [Link]

Sources

- 1. fda.gov [fda.gov]

- 2. A new proof of evidence of cysteamine quantification for therapeutic drug monitoring in patients with cystinosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A New and Rapid LC-MS/MS Method for the Determination of Cysteamine Plasma Levels in Cystinosis Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development and Validation of LC-MS/MS Method for Determination of Cytisine in Human Serum and Saliva [mdpi.com]

- 5. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 6. researchgate.net [researchgate.net]

- 7. crimsonpublishers.com [crimsonpublishers.com]

- 8. resolvemass.ca [resolvemass.ca]

- 9. Production and Application of Stable Isotope-Labeled Internal Standards for RNA Modification Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. caymanchem.com [caymanchem.com]

- 11. Cysteamine-d4 (hydrochloride) | CAS 1219805-04-5 | Cayman Chemical | Biomol.com [biomol.com]

- 12. texilajournal.com [texilajournal.com]

- 13. Internal standard in LC-MS/MS - Chromatography Forum [chromforum.org]

- 14. pharmaffiliates.com [pharmaffiliates.com]

- 15. Cysteamine-d4 (hydrochloride) - MedChem Express [bioscience.co.uk]

- 16. fda.gov [fda.gov]

- 17. academy.gmp-compliance.org [academy.gmp-compliance.org]

- 18. Cysteamine-d4 Hydrochloride | LGC Standards [lgcstandards.com]

- 19. documents.thermofisher.com [documents.thermofisher.com]

- 20. m.youtube.com [m.youtube.com]

- 21. hhs.gov [hhs.gov]

- 22. m.youtube.com [m.youtube.com]

Application Notes and Protocols for Metabolic Studies Using Cysteamine-d4 Hydrochloride

Introduction: The Critical Role of Cysteamine-d4 Hydrochloride in Advancing Metabolic Research